molecular formula C7H13BrO3 B2914761 2-bromo-4-methoxy-4-methylpentanoicacid CAS No. 2503208-59-9

2-bromo-4-methoxy-4-methylpentanoicacid

Cat. No.: B2914761
CAS No.: 2503208-59-9
M. Wt: 225.082
InChI Key: HCMYCVMZEDSBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-methoxy-4-methylpentanoic acid is an organic compound with the molecular formula C7H13BrO3. It is a derivative of pentanoic acid, featuring a bromine atom, a methoxy group, and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-4-methylpentanoic acid typically involves the bromination of 4-methoxy-4-methylpentanoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methoxy-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Scientific Research Applications

2-bromo-4-methoxy-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-4-methylpentanoic acid depends on the specific reactions it undergoes. For nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to a carbonyl group, altering the compound’s reactivity and properties. The reduction of the carboxylic acid group to an alcohol involves the transfer of hydride ions to the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-methoxy-4-methylpentanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the same carbon chain.

Properties

IUPAC Name

2-bromo-4-methoxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMYCVMZEDSBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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